molecular formula C10H11NO B13534693 1-(2-Isocyanatoethyl)-3-methylbenzene CAS No. 933674-73-8

1-(2-Isocyanatoethyl)-3-methylbenzene

Cat. No.: B13534693
CAS No.: 933674-73-8
M. Wt: 161.20 g/mol
InChI Key: MLBLGIVXEJZSRQ-UHFFFAOYSA-N
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Description

1-(2-Isocyanatoethyl)-3-methylbenzene is an organic compound that belongs to the class of isocyanates. It is characterized by the presence of an isocyanate group (-NCO) attached to an ethyl chain, which is further connected to a methyl-substituted benzene ring. This compound is of significant interest in various industrial and scientific applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Isocyanatoethyl)-3-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with sodium cyanate, followed by hydrolysis to yield the desired isocyanate compound. Another method includes the reaction of 3-methylbenzyl alcohol with phosgene in the presence of a base, leading to the formation of the isocyanate group.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene-free methods due to environmental and safety concerns. One such method includes the reaction of 3-methylbenzylamine with carbon dioxide and a dehydrating agent, which results in the formation of the isocyanate group without the use of phosgene .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Isocyanatoethyl)-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Alcohols and Amines: These reagents react with the isocyanate group under mild conditions to form urethanes and ureas.

    Catalysts: Catalysts such as dibutyltin dilaurate are often used to accelerate the reaction rates.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2-Isocyanatoethyl)-3-methylbenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as hydroxyl and amino groups, leading to the formation of urethane and urea linkages. These reactions are fundamental in the formation of polyurethanes and other polymeric materials .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of the isocyanate group with the stability and properties of the methyl-substituted benzene ring. This combination allows for the formation of specialized polymers and materials with tailored properties .

Properties

CAS No.

933674-73-8

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-(2-isocyanatoethyl)-3-methylbenzene

InChI

InChI=1S/C10H11NO/c1-9-3-2-4-10(7-9)5-6-11-8-12/h2-4,7H,5-6H2,1H3

InChI Key

MLBLGIVXEJZSRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCN=C=O

Origin of Product

United States

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